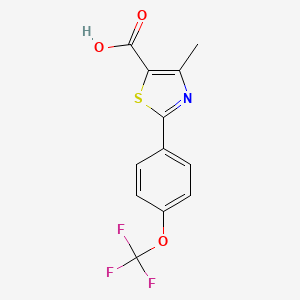

4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYOXYHOQDJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

-

Antibacterial Properties

- Research has indicated that compounds containing thiazole rings exhibit broad-spectrum antibacterial activity. For instance, derivatives similar to 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Escherichia coli .

-

Antitumor Activity

- The compound's structure suggests potential antitumor properties. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells. In vitro studies have shown nanomolar activity against human cancer cell lines, including breast and ovarian cancers .

- Enzyme Inhibition

Case Studies

-

In Vitro Studies

- A study highlighted the compound's significant activity against a range of human cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. The introduction of fluorine atoms in similar compounds has been shown to enhance potency by improving lipophilicity and receptor binding .

- Structure-Activity Relationship (SAR)

-

Animal Models

- Preclinical trials using murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its anticancer potential .

Toxicological Profile

The compound is categorized as harmful if swallowed or in contact with skin, necessitating caution during handling and application in research settings .

Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of antibacterial and antitumor agents based on structural modifications. |

| Biochemistry | Study of enzyme inhibition mechanisms and their implications in cancer therapy. |

| Pharmaceutical Research | Evaluation of safety profiles and therapeutic efficacy in preclinical trials. |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS 144059-86-9)

- Key Difference : Trifluoromethyl (-CF₃) group replaces trifluoromethoxy (-OCF₃).

- This compound is a positional isomer of the parent structure but lacks the oxygen atom, reducing hydrogen-bonding capacity .

b) 4-Methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS 144059-85-8)

- Key Difference : Trifluoromethyl group at the meta position of the phenyl ring.

- Impact : Altered steric and electronic properties may reduce binding affinity to biological targets compared to the para-substituted parent compound .

c) 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (CAS MFCD09032996)

Functional Group Modifications

a) Diethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4,5-dicarboxylate (CAS 444615-63-8)

- Key Difference : Dual ester groups at positions 4 and 5 instead of a single carboxylic acid.

- Impact : Increased lipophilicity due to ester groups, making it more suitable for crossing cell membranes. Requires hydrolysis to activate the carboxylic acid .

b) 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1)

- Key Difference : Phenyl group replaces trifluoromethoxyphenyl.

- Impact : Absence of the electron-withdrawing -OCF₃ group reduces polarity and may lower antimicrobial activity .

c) 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (CAS 928003-03-6)

- Impact: Enhanced interaction with biological targets (e.g., enzymes) due to the amino group’s nucleophilicity .

a) Antifungal Thiazolyl Hydrazine Derivatives

- Example : 3a–3o analogs derived from 4-methyl-2-(4-chlorophenyl)thiazole-5-carboxylic acid (2a) or 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (2b).

- Activity : Compound 2b derivatives show superior antifungal activity due to the -CF₃ group’s electronegativity .

b) Histone Deacetylase (HDAC) Inhibitors

- Example : Thiazolyl-based hydroxamic acids synthesized from methyl 2-([1,1'-biphenyl]-4-carboxamido)-4-phenylthiazole-5-carboxylate (12c).

- Comparison: The parent compound’s trifluoromethoxy group may improve HDAC binding compared to non-fluorinated analogs .

Data Table: Structural and Functional Comparison

Biological Activity

4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 287.26 g/mol, exhibits various pharmacological properties that are relevant in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antiviral Activity

Research has indicated that thiazole derivatives, including this compound, exhibit antiviral properties. A study evaluating phenylthiazole compounds demonstrated that modifications at the para position of the phenyl ring significantly influenced their antiviral activity against flaviviruses. Compounds with similar structural motifs showed over 50% inhibition of viral replication at concentrations around 50 μM, suggesting that structural optimization can enhance efficacy .

Anticancer Potential

The compound's anticancer potential has also been explored. In vitro studies on cancer cell lines have shown that thiazole derivatives can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on breast cancer cell lines, indicating a potential therapeutic application in oncology .

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound warrants consideration. The compound has been classified as acutely toxic (Toxicity Category 3), which necessitates careful handling and further investigation into its safety for therapeutic use .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50/EC50) | Reference |

|---|---|---|

| Antiviral | >50% inhibition at 50 μM | |

| Anticancer | IC50 ~0.126 μM (various cell lines) | |

| Toxicity | Acute Toxicity Category 3 |

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of thiazole derivatives, compounds were tested against yellow fever virus using luciferase assays. The results indicated that structural modifications significantly impacted antiviral activity, leading to the identification of several promising candidates for further development .

Case Study: Cancer Cell Line Studies

A series of experiments conducted on MDA-MB-231 (triple-negative breast cancer) cells revealed that certain thiazole derivatives exhibited potent growth inhibition compared to standard chemotherapeutics, suggesting their potential as alternative treatment options .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step routes, such as:

- Step 1 : Formation of the thiazole core via condensation of thiourea with α-halo ketones (e.g., ethyl 2-chloroacetoacetate) under basic conditions to yield ethyl 2-amino-4-methylthiazole-5-carboxylate .

- Step 2 : Hydrolysis of the ester group using NaOH to generate the free carboxylic acid .

- Step 3 : Coupling with 4-(trifluoromethoxy)phenyl derivatives via Suzuki-Miyaura or Ullmann reactions to introduce the aryl group.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.5–8.0 ppm, thiazole methyl at δ 2.5 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 317.06 g/mol) .

- HPLC : Retention time comparison with standards to assess purity .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .

- Stability : Store at -20°C in anhydrous conditions. Degradation occurs via hydrolysis of the trifluoromethoxy group under strong acidic/basic conditions. Monitor stability via periodic HPLC .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for biological activity?

- Methodological Answer :

- Key Modifications :

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability compared to methoxy or halogens .

- Thiazole Core : Substitution at C2 with electron-withdrawing groups (e.g., carboxylic acid) improves binding to enzymes like xanthine oxidoreductase .

- Systematic Testing : Compare analogs (e.g., methyl vs. phenyl at C4) in enzyme inhibition assays (IC₅₀) and logP measurements to balance potency and bioavailability .

Q. What mechanistic hypotheses explain its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Xanthine Oxidoreductase Inhibition : Molecular docking (Glide XP mode) suggests the thiazole-carboxylic acid moiety binds to the molybdenum-pterin active site, blocking substrate access. Fluorescence titration shows tight binding (Kd ~2 nM for desulfo-form) .

- Antimicrobial Activity : The trifluoromethoxy group disrupts bacterial membrane integrity, validated via time-kill assays and SEM imaging of treated pathogens .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature). Replicate experiments using standardized protocols (e.g., Tris-HCl buffer, pH 7.4, 37°C) .

- Data Normalization : Express activity relative to positive controls (e.g., allopurinol for xanthine oxidase) and account for batch-to-batch purity variations via LC-MS .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (2.1), aqueous solubility (-3.2 logS), and CYP450 inhibition risks .

- Toxicity Screening : Perform in silico profiling (ProTox-II) for hepatotoxicity and mutagenicity. Validate with in vitro assays (e.g., Ames test for genotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.